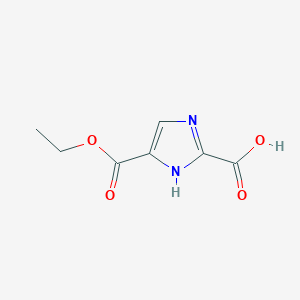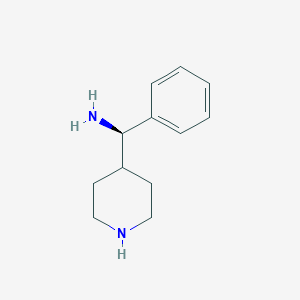
(R)-Phenyl(piperidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Phenyl(piperidin-4-yl)methanamine is a chiral amine compound that features a phenyl group attached to a piperidine ring, which is further connected to a methanamine group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Phenyl(piperidin-4-yl)methanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the reductive amination of phenylacetaldehyde with piperidine, followed by resolution of the racemic mixture to obtain the ®-enantiomer. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of ®-Phenyl(piperidin-4-yl)methanamine may involve large-scale batch or continuous flow processes. The use of chiral catalysts or chiral resolution techniques is crucial to ensure the production of the desired enantiomer with high purity and yield. Solvent selection, temperature control, and reaction time optimization are key factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-Phenyl(piperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl(piperidin-4-yl)methanone, while reduction could produce various secondary or tertiary amines.
Scientific Research Applications
®-Phenyl(piperidin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a ligand in receptor binding assays and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents targeting neurological disorders.
Industry: The compound is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-Phenyl(piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to G-protein coupled receptors (GPCRs) and alter signal transduction processes, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide derivatives: These compounds share a similar piperidine core and are studied for their biological activities, such as activation of hypoxia-inducible factor 1 pathways.
1,4-Disubstituted piperidines: These compounds are evaluated for their antimalarial properties and selectivity for resistant Plasmodium falciparum.
N-substituted piperidin-4-yl-methanamine derivatives: These compounds are explored for their potential as CXCR4 chemokine receptor antagonists.
Uniqueness
®-Phenyl(piperidin-4-yl)methanamine is unique due to its specific chiral configuration and the presence of both phenyl and piperidine groups. This structural combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(R)-phenyl(piperidin-4-yl)methanamine |
InChI |
InChI=1S/C12H18N2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-12,14H,6-9,13H2/t12-/m0/s1 |
InChI Key |
PGUAFNQWXXXBAO-LBPRGKRZSA-N |
Isomeric SMILES |
C1CNCCC1[C@H](C2=CC=CC=C2)N |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




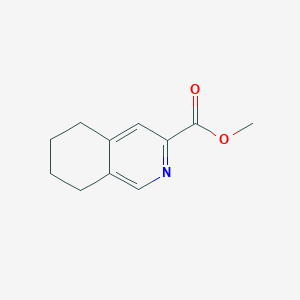
![5-Hydroxybenzo[b]thiophene 1,1-dioxide](/img/structure/B11909049.png)
![(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11909050.png)

![4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11909063.png)
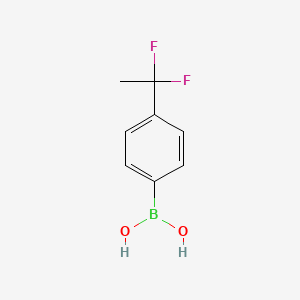
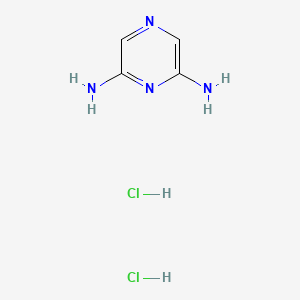
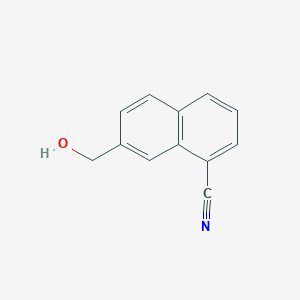
![6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline](/img/structure/B11909104.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11909109.png)

